molecular formula C12H18ClNO B2754067 2,2-Dimethyl-3-phenylmorpholine;hydrochloride CAS No. 2375269-02-4

2,2-Dimethyl-3-phenylmorpholine;hydrochloride

Cat. No.: B2754067
CAS No.: 2375269-02-4
M. Wt: 227.73
InChI Key: BSIMKDQIYBJNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-phenylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications

Scientific Research Applications

2,2-Dimethyl-3-phenylmorpholine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

2,2-Dimethyl-3-phenylmorpholine hydrochloride, a derivative of morpholine, primarily targets several kinases enzymes . These enzymes play a crucial role in cytokinesis and cell cycle regulation .

Mode of Action

The compound interacts with its targets through a central inhibitory action . This interaction results in the modulation of the kinases enzymes, thereby affecting cytokinesis and cell cycle regulation .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to cell division and growth . The inhibition of kinases enzymes disrupts the normal cell cycle, leading to changes in cell proliferation and potentially inducing cell death .

Pharmacokinetics

Similar compounds are known to be easily hydrolyzed under neutral ph conditions , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in cell cycle regulation. By inhibiting kinases enzymes, the compound can disrupt normal cell division and growth . This could potentially lead to cell death, depending on the specific context and concentration of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-3-phenylmorpholine hydrochloride. Factors such as pH can affect the compound’s stability, as it is known to be easily hydrolyzed under neutral pH conditions . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenylmorpholine;hydrochloride typically involves the reaction of 2,2-dimethyl-3-phenylmorpholine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenylmorpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2,2-Dimethyl-3-phenylmorpholine.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler structure with similar pharmacological properties.

    2,2-Dimethylmorpholine: Lacks the phenyl group but shares the dimethyl substitution.

    3-Phenylmorpholine: Similar structure but without the dimethyl groups.

Uniqueness

2,2-Dimethyl-3-phenylmorpholine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-3-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2)11(13-8-9-14-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIMKDQIYBJNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCO1)C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.